N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a bifunctional amide compound featuring a hydroxycyclohexene moiety and a thiophene-substituted methyl group. The compound’s synthesis likely involves amide coupling or alkylation steps, as inferred from analogous procedures . Structural characterization may employ X-ray crystallography refined via SHELXL and visualized using WinGX/ORTEP .
Properties
IUPAC Name |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12(15-9-11-5-4-8-20-11)13(18)16-10-14(19)6-2-1-3-7-14/h2,4-6,8,19H,1,3,7,9-10H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVORRAIAMIVQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2097935-97-0 |
| Molecular Formula | C12H15N3O2S |
| Molecular Weight | 237.32 g/mol |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is believed to inhibit specific metabolic pathways, which can lead to therapeutic effects in various conditions.
Target Pathways
- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against strains of the influenza virus, by inhibiting viral replication mechanisms.
- Antimicrobial Effects : The thiophene moiety is known for its antimicrobial properties, suggesting that the compound could be effective against bacterial infections.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Studies
- Antiviral Efficacy : Research has shown that compounds with similar structures exhibit significant antiviral activity against Influenza A virus H1N1. These compounds work by disrupting the viral life cycle at multiple stages, including entry and replication.
- Antimicrobial Properties : A review on thiobenzanilides highlighted their potential as antimicrobial agents. The structural similarity between thiobenzanilides and the compound suggests it may also possess similar activities.
Research Findings
Research into related compounds provides a framework for understanding the biological activity of this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between the target compound and related molecules:
Crystallographic and Computational Insights
- The target compound’s structure determination likely uses SHELX programs for refinement , as seen in analogous amides . Twisted conformations (e.g., 61.8° dihedral angle in ) may occur if steric hindrance exists between the hydroxycyclohexene and thiophene groups.
- WinGX/ORTEP could visualize anisotropic displacement parameters, critical for assessing molecular packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
